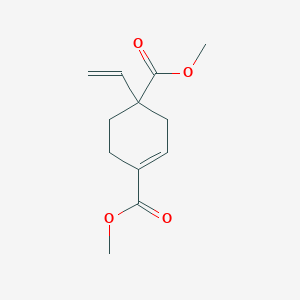![molecular formula C16H34O2P2 B14608452 Ethyl bis[di(propan-2-yl)phosphanyl]acetate CAS No. 59356-33-1](/img/structure/B14608452.png)
Ethyl bis[di(propan-2-yl)phosphanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis[di(propan-2-yl)phosphanyl]acetate is an organophosphorus compound with the molecular formula C14H31O2P2 It is characterized by the presence of two di(propan-2-yl)phosphanyl groups attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bis[di(propan-2-yl)phosphanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the acetate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine esters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl bis[di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of ethyl bis[di(propan-2-yl)phosphanyl]acetate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(propan-2-yl)phosphine: A simpler phosphine compound with similar reactivity.
Ethyl acetate: A common ester with different functional groups.
Bis(diphenylphosphino)ethane: A related phosphine ligand used in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
59356-33-1 |
|---|---|
Formule moléculaire |
C16H34O2P2 |
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
ethyl 2,2-bis[di(propan-2-yl)phosphanyl]acetate |
InChI |
InChI=1S/C16H34O2P2/c1-10-18-15(17)16(19(11(2)3)12(4)5)20(13(6)7)14(8)9/h11-14,16H,10H2,1-9H3 |
Clé InChI |
CVKDWWQJWRGLLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(P(C(C)C)C(C)C)P(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)



![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)
